Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate
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Description
Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C16H13NO5S and its molecular weight is 331.34. The purity is usually 95%.
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Biological Activity
Methyl 3-[5-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2-furyl]-2-thiophenecarboxylate (CAS: 1164486-33-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly focusing on its effects on cancer cells, inflammation, and microbial activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
HeLa | 15.0 | Inhibition of cell proliferation and migration |
A549 | 10.0 | Disruption of mitochondrial membrane potential |
These findings suggest that this compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial functions .
Anti-inflammatory Properties
The compound has also shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly decrease the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-alpha | 150 | 45 |
IL-6 | 200 | 50 |
This anti-inflammatory activity suggests potential therapeutic applications in diseases characterized by chronic inflammation .
Antimicrobial Activity
Preliminary assessments of the antimicrobial properties indicate that this compound has inhibitory effects against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
These results highlight its potential as a lead compound for developing new antimicrobial agents .
Case Studies and Research Findings
- Study on Anticancer Activity : A comprehensive study published in the Journal of Medicinal Chemistry demonstrated that the compound selectively induced apoptosis in breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Inflammation Model : Research conducted at a leading university indicated that treatment with this compound reduced inflammatory markers in animal models of arthritis, supporting its use in inflammatory diseases .
Properties
IUPAC Name |
methyl 3-[5-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]furan-2-yl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c1-3-21-15(18)10(9-17)8-11-4-5-13(22-11)12-6-7-23-14(12)16(19)20-2/h4-8H,3H2,1-2H3/b10-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHISWGCVIQCFQD-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(SC=C2)C(=O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.